
3-(Chloroacetyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloroacetyl)benzoyl chloride is an organic compound characterized by the presence of both a chloroacetyl group and a benzoyl chloride group. This compound is of significant interest in organic synthesis due to its bifunctional nature, which allows it to participate in a variety of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloroacetyl)benzoyl chloride typically involves the reaction of benzoyl chloride with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5COCl+ClCH2COCl→C6H5COCH2COCl+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloroacetyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines and alcohols, forming amides and esters, respectively.
Friedel-Crafts Acylation: The benzoyl chloride group can participate in Friedel-Crafts acylation reactions with aromatic compounds, forming ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., ethylamine) and alcohols (e.g., ethanol). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Friedel-Crafts Acylation: This reaction often uses aluminum chloride as a catalyst and is conducted under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(Chloroacetyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Chloroacetyl)benzoyl chloride involves its bifunctional nature, which allows it to react with a variety of nucleophiles. The chloroacetyl group is highly reactive towards nucleophiles, leading to the formation of amides and esters. The benzoyl chloride group can undergo electrophilic aromatic substitution reactions, facilitating the formation of ketones and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: Similar in structure but lacks the chloroacetyl group. It is less reactive towards nucleophiles compared to 3-(Chloroacetyl)benzoyl chloride.
Chloroacetyl Chloride: Contains only the chloroacetyl group and is primarily used in the synthesis of amides and esters.
Phenacyl Chloride: Similar in structure but contains a phenyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to its bifunctional nature, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
76597-79-0 |
|---|---|
Molekularformel |
C9H6Cl2O2 |
Molekulargewicht |
217.05 g/mol |
IUPAC-Name |
3-(2-chloroacetyl)benzoyl chloride |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2 |
InChI-Schlüssel |
UVSIWLSXWCIGTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


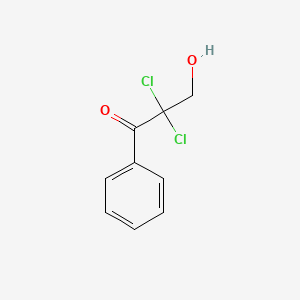
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

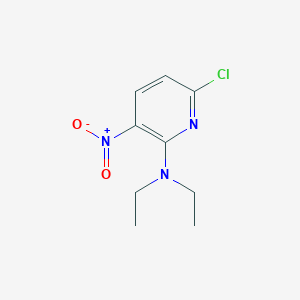
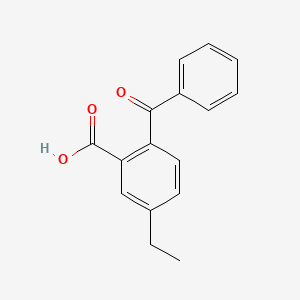
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
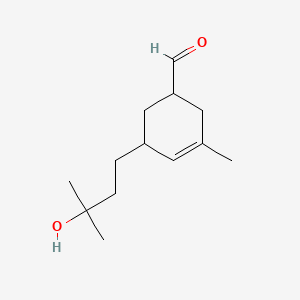
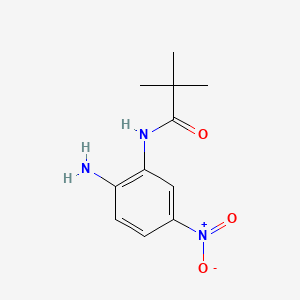
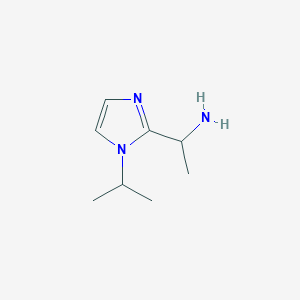

![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)


